molecular formula C18H18BrN3O2S B2612481 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887886-45-5

2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2612481
CAS No.: 887886-45-5
M. Wt: 420.33
InChI Key: JGGCNSHLRQFVJC-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound has a molecular formula of C20H22BrN3O and a molecular weight of 400.3122 g/mol .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products . For example, a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .


Molecular Structure Analysis

The structure of the compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a benzimidazole group and a bromophenyl group .


Chemical Reactions Analysis

Imidazole shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The derivatives of 1, 3-diazole show different biological activities .


Physical and Chemical Properties Analysis

The compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 91-93°C and a boiling point of 396.9±44.0 °C .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Compounds bearing the 1,3,4-oxadiazole and piperidinyl sulfonyl motifs, similar to the structure of interest, have been synthesized and evaluated for their biological activities. These compounds were designed through a series of chemical transformations and were tested against enzymes like butyrylcholinesterase (BChE) for potential therapeutic applications. The binding affinities and orientations within the active sites of the human BChE protein were studied through molecular docking studies, highlighting the importance of amino acid residues for ligand stabilization (Khalid et al., 2016).

Antimicrobial Activity

  • A series of N-substituted derivatives of compounds structurally related to the target chemical were synthesized and subjected to antibacterial studies. These derivatives showed moderate to significant activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these structures in developing new antimicrobial agents (Khalid et al., 2016).

Structural and Coordination Chemistry

  • Research on derivatives similar to the chemical of interest has extended into the realm of coordination chemistry, where novel compounds have been synthesized and analyzed for their structural characteristics. These studies not only provide insights into the molecular architecture but also explore the potential applications in materials science and catalysis (Bermejo et al., 2000).

Antioxidant Activity

  • The antioxidant properties of imidazo[1,2-a]pyridine derivatives, a class of compounds related to the target molecule, have been evaluated, demonstrating potential as antioxidant agents. This research is crucial for understanding how these compounds can be applied in pharmaceuticals to mitigate oxidative stress-related diseases (Spasov et al., 2022).

Corrosion Inhibition

  • Benzimidazole derivatives, structurally akin to the compound , have been studied for their role as corrosion inhibitors for steel in acidic environments. These studies offer valuable insights into the application of such compounds in industrial settings to protect metals from corrosion, enhancing their longevity and performance (Yadav et al., 2016).

Synthesis and Material Science

  • Research has also focused on the synthesis of sulfonylated furans and imidazo[1,2-a]pyridines through metal-free, domino reactions. These findings are significant for the development of new materials and chemical intermediates, demonstrating the versatility of these compounds in synthetic chemistry (Cui et al., 2018).

Safety and Hazards

The compound is included in Schedule I of the 1961 Single Convention on Narcotic Drugs . It has hazard statements H302-H315-H319-H335 .

Mechanism of Action

Target of Action

Some related compounds have been found to inhibit nlrp3-dependent pyroptosis . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.

Mode of Action

It is suggested that related compounds can inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may interact with its targets to inhibit certain inflammatory responses.

Result of Action

Related compounds have been found to inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular levels.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGCNSHLRQFVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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